
DL-Lysine-d9 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Lysine-d9 (dihydrochloride) is a deuterium-labeled form of DL-Lysine, an amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule results in DL-Lysine-d9 (dihydrochloride). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine-d9 (dihydrochloride) involves the deuteration of DL-Lysine. One common method is the reaction of benzoyllysine with deuterated hydrochloric acid. The process involves boiling a solution of benzoyllysine in a mixture of deuterated hydrochloric acid and water under reflux for several hours. The resulting product is then purified through crystallization .
Industrial Production Methods
Industrial production of DL-Lysine-d9 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The final product is typically obtained through multiple stages of purification, including crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
DL-Lysine-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino groups in DL-Lysine-d9 can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deuterated lysine derivatives.
Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated lysine derivatives, oxo derivatives, and substituted lysine compounds .
Aplicaciones Científicas De Investigación
DL-Lysine-d9 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for proteomics research.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties
Mecanismo De Acción
The mechanism of action of DL-Lysine-d9 (dihydrochloride) involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms in the lysine molecule, allowing researchers to track the compound’s distribution and metabolism in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
DL-Lysine: The non-deuterated form of DL-Lysine.
L-Lysine-d9 (dihydrochloride): The deuterated form of L-Lysine.
DL-Lysine-1,2-13C2 (dihydrochloride): A compound labeled with carbon-13 isotopes
Uniqueness
DL-Lysine-d9 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific disciplines .
Propiedades
Fórmula molecular |
C6H16Cl2N2O2 |
|---|---|
Peso molecular |
228.16 g/mol |
Nombre IUPAC |
2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2,5D;; |
Clave InChI |
JBBURJFZIMRPCZ-GJQDMFRKSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])(C(=O)O)N.Cl.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


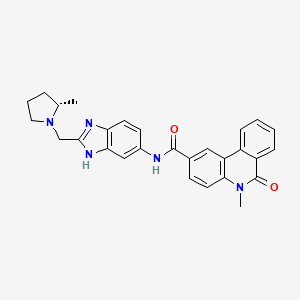
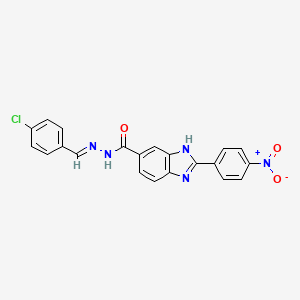

![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)
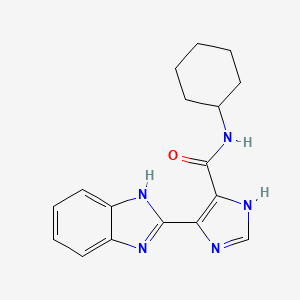

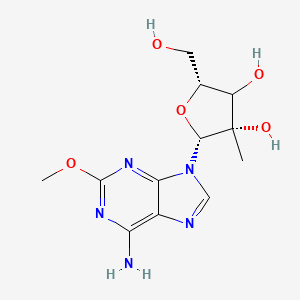
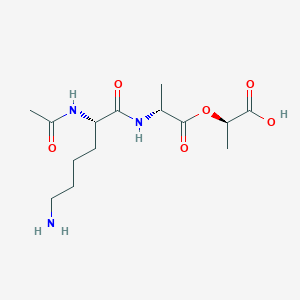


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)


